molecular formula C24H21FN4O3S B2577927 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-43-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2577927
CAS No.: 1105245-43-9
M. Wt: 464.52
InChI Key: BPUKGNBZMSDPEH-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O3S and its molecular weight is 464.52. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S/c1-15-22-20(24(30)26-18-9-7-17(25)8-10-18)13-21(16-5-3-2-4-6-16)27-23(22)29(28-15)19-11-12-33(31,32)14-19/h2-10,13,19H,11-12,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKGNBZMSDPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the pyrazolo[3,4-b]pyridine class, which has gained attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pyrazolo[3,4-b]pyridine
  • Functional Groups :
    • 1,1-Dioxide tetrahydrothiophen
    • 4-Fluorophenyl group
    • Methyl and phenyl substituents

The biological activity of pyrazolo[3,4-b]pyridines is often attributed to their ability to interact with various molecular targets. For instance:

  • Anticancer Activity : These compounds have been shown to inhibit tubulin polymerization and affect protein kinase signaling pathways, leading to apoptosis in cancer cells .
  • Antibacterial Properties : Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .

Anticancer Efficacy

Recent studies have evaluated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The following table summarizes findings related to the compound's efficacy against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast)2.5Induces apoptosis via tubulin inhibition
HCT116 (Colon)1.8Targets protein kinases
A549 (Lung)3.0Inhibits cell cycle progression

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The following table presents its activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus2.0 µg/mL
Escherichia coli5.0 µg/mL

Case Study 1: Anticancer Activity in Mice

In a recent animal study, derivatives of pyrazolo[3,4-b]pyridine were administered to mice with implanted tumors. The results indicated a significant reduction in tumor size without systemic toxicity. The most effective compounds showed an average tumor volume reduction of over 70% compared to control groups within 28 days of treatment .

Case Study 2: Antimicrobial Efficacy Against Tuberculosis

A study focused on the efficacy of this compound against Mycobacterium tuberculosis demonstrated that it inhibited bacterial growth effectively at low concentrations. The mechanism was linked to interference with bacterial cell wall synthesis and metabolic pathways essential for bacterial survival .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted on several derivatives of pyrazolo[3,4-b]pyridine demonstrated that modifications at the phenyl position significantly influenced their cytotoxic activity. For instance, compounds with fluorinated groups showed enhanced selectivity against hematological tumors while maintaining low toxicity in normal cell lines. The selectivity index for some derivatives was reported to be greater than 25-fold compared to normal cells .

CompoundCell LineIC50 (μM)Selectivity Index
4gHEL1.00 ± 0.42>25
4gVero>25-

Antiviral Activity

The compound also shows promise as an antiviral agent. Pyrazolo[3,4-b]pyridines have been identified as potential inhibitors of viral enzymes, including those involved in the replication of Mycobacterium tuberculosis and coronaviruses.

Case Study: Molecular Docking Studies

Molecular docking studies revealed that derivatives of pyrazolo[3,4-b]pyridine can effectively bind to the active sites of viral proteases. These interactions were characterized by hydrogen bonding and hydrophobic interactions, suggesting a mechanism by which these compounds inhibit viral replication .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various substituents at different positions on the pyrazole and pyridine rings. This synthetic flexibility is advantageous for optimizing biological activity through structure-activity relationship (SAR) studies.

Table: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Condensation4-nitrobenzaldehyde + 5-aminopyrazole33
2CyclizationEthanol + EDDA catalystVariable

Chemical Reactions Analysis

Carboxamide Reactivity

The carboxamide group participates in:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine, CH<sub>2</sub>Cl<sub>2</sub>) to form N-acylated derivatives .

  • Hydrolysis : Acidic (HCl, reflux) or basic (NaOH, 70°C) hydrolysis yields the corresponding carboxylic acid .

Tetrahydrothiophene-1,1-dioxide Reactivity

The dioxo group facilitates:

  • Nucleophilic Attack : Reacts with amines (e.g., piperidine) to form sulfonamide derivatives.

  • Oxidation Resistance : Stable under mild oxidative conditions (H<sub>2</sub>O<sub>2</sub>, RT).

Fluorophenyl Substituent

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing fluorine but can undergo nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at high temperatures.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) modifies the phenyl group .

Amide Coupling Optimization

A study compared coupling agents for attaching the 4-fluorophenyl group to the pyrazolo[3,4-b]pyridine core :

Coupling AgentSolventTemperatureYield
EDC/HOBtDMF25°C68%
DCC/DMAPCH<sub>2</sub>Cl<sub>2</sub>0°C → RT55%
HATUDMF25°C73%

EDC/HOBt provided optimal balance between yield and purity.

Suzuki-Miyaura Coupling

Replacing the phenyl group with heteroaryl substituents via Pd-catalyzed coupling :

Boronic AcidCatalystYield
4-PyridylPd(PPh<sub>3</sub>)<sub>4</sub>62%
2-ThiophenylPd(OAc)<sub>2</sub>58%
3-FluorophenylPdCl<sub>2</sub>(dppf)70%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Photodegradation : UV exposure (254 nm) in MeOH leads to 15% decomposition over 24 hours.

  • Acid/Base Sensitivity : Stable in pH 4–9; hydrolyzes in strong acids (pH < 2) or bases (pH > 12).

Biological Interaction-Driven Reactions

In pharmacological studies, the compound undergoes:

  • Metabolic Oxidation : Cytochrome P450 enzymes (CYP3A4) oxidize the methyl group to a hydroxymethyl derivative .

  • Receptor Binding : The carboxamide forms hydrogen bonds with kinase active sites (e.g., EGFR), confirmed by molecular docking .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Stepwise Synthesis : Begin with precursor activation (e.g., coupling reactions for the pyrazolo[3,4-b]pyridine core). For example, details a multi-step synthesis involving Boc protection, Suzuki-Miyaura coupling, and deprotection to achieve a structurally similar pyrazolo-pyridine derivative .
  • Optimization : Adjust reaction parameters such as temperature (e.g., 100–110°C for coupling), catalyst loading (e.g., Pd₂(dba)₃/XPhos for cross-coupling), and solvent systems (DMF for Boc protection). Purification via flash chromatography or recrystallization improves purity .
    • Key Tools : Monitor reactions using LC-MS for intermediate verification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to assign proton environments (e.g., fluorophenyl substituents) and confirm regiochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals in complex aromatic regions .
  • X-ray Diffraction (XRD) : Determine absolute configuration and confirm substituent orientation. highlights XRD for pyrazolo[3,4-b]pyridine derivatives, revealing dihedral angles between aromatic rings .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds. For instance, reports intramolecular hydrogen bonding affecting chemical shifts, which may explain discrepancies .
  • Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., envelope conformations in pyrazolyl rings) that alter spectral profiles. Variable-temperature NMR experiments can detect dynamic processes .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometries to match experimental data .

Q. What computational strategies predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Target-specific docking (e.g., kinase inhibitors) using software like AutoDock Vina. references pyrazolo[3,4-b]pyridine derivatives binding to ATP pockets in kinases .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and substituent electronic effects. Train models with bioactivity data from analogues .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate interactions with fluorophenyl and sulfone groups .

Q. How do structural modifications to the pyrazolo[3,4-b]pyridine core influence pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize analogues with varied substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) and test in vitro activity. demonstrates that nitro groups at the 4-phenyl position enhance electron-withdrawing effects, altering binding affinity .
  • Crystallographic Analysis : Compare XRD structures of analogues to correlate substituent orientation with activity. For example, shows that dihedral angles >80° between aromatic rings reduce steric hindrance, improving target engagement .
  • Metabolic Stability Assays : Evaluate the impact of the 1,1-dioxidotetrahydrothiophen-3-yl group on cytochrome P450 metabolism using liver microsomes .

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